molecular formula C9H13NO B139876 (6-Isopropylpyridin-2-yl)methanol CAS No. 153646-84-5

(6-Isopropylpyridin-2-yl)methanol

Cat. No.: B139876
CAS No.: 153646-84-5
M. Wt: 151.21 g/mol
InChI Key: BBJLWUHYWOHHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Isopropylpyridin-2-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an isopropyl group at the 6-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (6-Isopropylpyridin-2-yl)methanol typically begins with commercially available pyridine derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Isopropylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: (6-Isopropylpyridin-2-yl)carboxylic acid.

    Reduction: (6-Isopropylpyridin-2-yl)methylamine.

    Substitution: (6-Isopropylpyridin-2-yl)chloromethane.

Scientific Research Applications

Chemistry:

    Catalysis: (6-Isopropylpyridin-2-yl)methanol can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes, thereby modulating their activity.

Medicine:

    Drug Development: this compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6-Isopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isopropyl group can enhance hydrophobic interactions. These interactions can lead to the inhibition or activation of the target molecule, thereby exerting the compound’s effects.

Comparison with Similar Compounds

  • (6-Methylpyridin-2-yl)methanol
  • (6-Ethylpyridin-2-yl)methanol
  • (6-Propylpyridin-2-yl)methanol

Comparison:

  • Structural Differences: The primary difference between (6-Isopropylpyridin-2-yl)methanol and its similar compounds lies in the nature of the alkyl group at the 6-position. While this compound has an isopropyl group, the similar compounds have methyl, ethyl, or propyl groups.
  • Reactivity: The presence of different alkyl groups can influence the reactivity and steric properties of the compound. For example, the isopropyl group in this compound may provide greater steric hindrance compared to the methyl group in (6-Methylpyridin-2-yl)methanol, affecting the compound’s interaction with other molecules.
  • Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition or material synthesis, compared to its similar compounds.

Properties

IUPAC Name

(6-propan-2-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLWUHYWOHHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 6-isopropylpicolinate (prepared as in Preparation C; 75 g, 0.39 mol) was dissolved in 1.5 liters of dry THF, chilled to 0° C. and lithium aluminum hydride (0.39 L, 0.39 mol, 1M in THF) was added slowly over a 20 minute period. The resulting dark solution was stirred at 0° C. for 30 minutes, then allowed to warm to ambient temperature. TLC showed complete consumption of starting material. The reaction mixture was chilled to 0° C. and quenched carefully by the addition of sodium sulfate decahydrate until no gas evolution was observed. A thick mixture resulted. Celite and ether (about 200 mL) were added and the reaction mixture was filtered. The filtrate was concentrated under reduced pressure to give 32 g of brown oil. The filter cake was slurried in IPA/EtOAc overnight and filtered to give an additional 8 g of product (68%).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.39 L
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To ethyl 6-isopropylpicolinate (4.63 g, 24.0 mmol) in THF (50 mL) at 0° C. was added LAH (0.909 g, 24.0 mmol). The cold bath was removed, and the reaction mixture was stirred for 2 hours and quenched carefully with sodium sulfate decahydrate. The reaction mixture was then filtered through Celite® and washed with Et2O (200 mL). The filtrate was concentrated under reduced pressure to give the desired product (86%).
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
0.909 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.